(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate
Overview
Description
(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Thiophene ring introduction: This step involves the coupling of the pyrazole derivative with a thiophene compound.
Esterification: The final step involves the esterification of the intermediate with (4-formyl-2-methoxyphenyl) acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: (4-carboxy-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate.
Reduction: (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)propanoate: A reduced form of the compound.
(4-carboxy-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate: An oxidized form of the compound.
(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate derivatives: Various substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) (Z)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-29-21-14-17(16-27)9-11-20(21)30-23(28)12-10-18-15-26(19-6-3-2-4-7-19)25-24(18)22-8-5-13-31-22/h2-16H,1H3/b12-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVQGHTYZCFRI-BENRWUELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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